molecular formula C22H24ClN5OS B10946651 2-({4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide

2-({4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide

Cat. No.: B10946651
M. Wt: 442.0 g/mol
InChI Key: MNFLPCZVZXTZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazine-coupled pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The structure of this compound includes a pyrazole ring, a benzoyl group, and a hydrazinecarbothioamide moiety, making it a versatile scaffold in medicinal chemistry.

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

2-{4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds:

Properties

Molecular Formula

C22H24ClN5OS

Molecular Weight

442.0 g/mol

IUPAC Name

1-[[4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzoyl]amino]-3-(1-phenylethyl)thiourea

InChI

InChI=1S/C22H24ClN5OS/c1-14(18-7-5-4-6-8-18)24-22(30)26-25-21(29)19-11-9-17(10-12-19)13-28-16(3)20(23)15(2)27-28/h4-12,14H,13H2,1-3H3,(H,25,29)(H2,24,26,30)

InChI Key

MNFLPCZVZXTZTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NNC(=S)NC(C)C3=CC=CC=C3)C)Cl

Origin of Product

United States

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